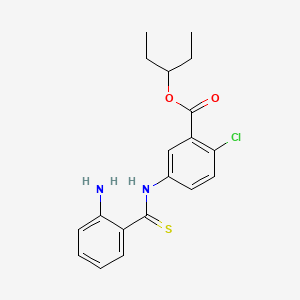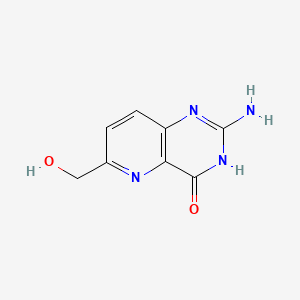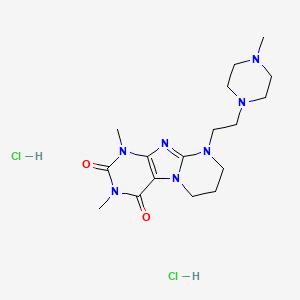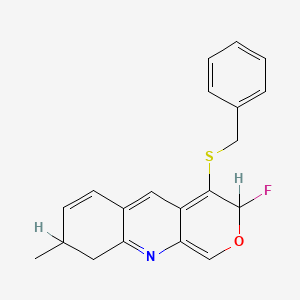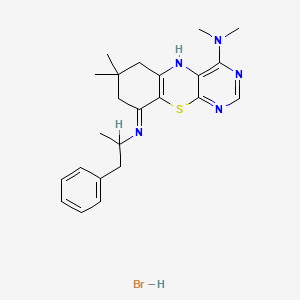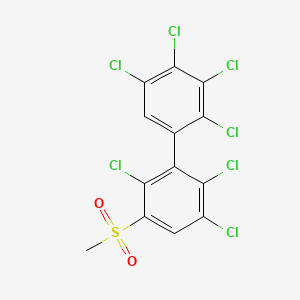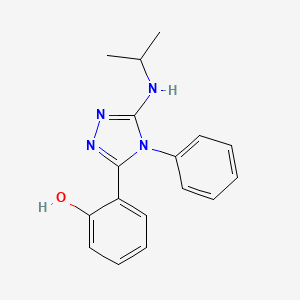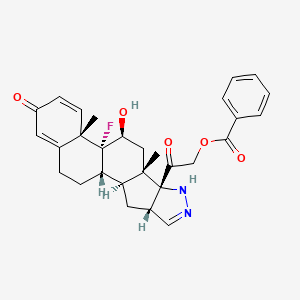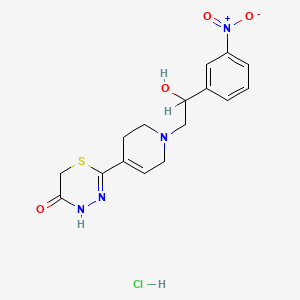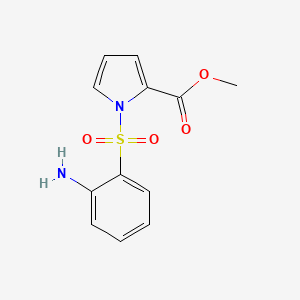
10-(N-Methyl-N-(2-piperidinoethyl)glycyl)phenothiazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
UCB 9: is a compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. It is a synthetic molecule developed by UCB, a global biopharmaceutical company, and is primarily investigated for its potential therapeutic benefits in various medical conditions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of UCB 9 involves a multi-step process that includes the formation of key intermediates through various chemical reactions. The initial steps typically involve the preparation of a core structure, followed by the introduction of functional groups through reactions such as alkylation, acylation, and cyclization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods: In an industrial setting, the production of UCB 9 is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization to obtain high-purity UCB 9 suitable for pharmaceutical applications.
化学反応の分析
Types of Reactions: UCB 9 undergoes various chemical reactions, including:
Oxidation: UCB 9 can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involving UCB 9 typically use reagents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.
Substitution: UCB 9 can participate in substitution reactions where functional groups are replaced by other groups, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives depending on the substituents introduced.
科学的研究の応用
Chemistry: In chemistry, UCB 9 is used as a building block for the synthesis of more complex molecules
Biology: In biological research, UCB 9 is investigated for its interactions with biological macromolecules such as proteins and nucleic acids. Studies focus on understanding its binding affinities, mechanisms of action, and potential as a tool for probing biological pathways.
Medicine: UCB 9 has shown promise in preclinical studies for the treatment of neurological disorders, autoimmune diseases, and inflammatory conditions. Its ability to modulate specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, UCB 9 is explored for its potential use in the development of new materials, catalysts, and chemical processes. Its unique properties may lead to innovations in manufacturing and product development.
作用機序
The mechanism of action of UCB 9 involves its interaction with specific molecular targets within the body. It is believed to modulate the activity of certain enzymes, receptors, or signaling pathways, leading to therapeutic effects. For example, UCB 9 may inhibit the activity of pro-inflammatory cytokines, thereby reducing inflammation and alleviating symptoms of autoimmune diseases. The exact molecular targets and pathways involved are the subject of ongoing research.
類似化合物との比較
UCB 9260: An orally active compound that inhibits tumor necrosis factor signaling by stabilizing an asymmetric form of the trimer.
Rozanolixizumab: A humanized monoclonal antibody that binds to the neonatal Fc receptor, inhibiting immunoglobulin G recycling.
Zilucoplan: A complement inhibitor that targets the C5 protein, preventing complement-mediated damage.
Uniqueness of UCB 9: UCB 9 stands out due to its unique chemical structure and specific molecular targets. Unlike other compounds that may have broader mechanisms of action, UCB 9 is designed to interact with particular pathways, offering potential advantages in terms of specificity and reduced side effects.
特性
CAS番号 |
95128-63-5 |
|---|---|
分子式 |
C22H27N3OS |
分子量 |
381.5 g/mol |
IUPAC名 |
2-[methyl(2-piperidin-1-ylethyl)amino]-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C22H27N3OS/c1-23(15-16-24-13-7-2-8-14-24)17-22(26)25-18-9-3-5-11-20(18)27-21-12-6-4-10-19(21)25/h3-6,9-12H,2,7-8,13-17H2,1H3 |
InChIキー |
LGRXBTQMBAPWBD-UHFFFAOYSA-N |
正規SMILES |
CN(CCN1CCCCC1)CC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


